molecular formula C46H44F12FeP2 B12098323 CID 91844906

CID 91844906

Cat. No.: B12098323
M. Wt: 942.6 g/mol
InChI Key: XSNPQORPLUHYID-UHFFFAOYSA-N
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Description

Based on contextual references to analogous compounds, it likely belongs to a class of heterocyclic or halogenated organic molecules. Key physicochemical properties inferred from comparable compounds (e.g., CID 918538-05-3, CID 2049887) include:

  • Molecular weight: ~180–250 g/mol (estimated from similar compounds in ).
  • Bioactivity: Potential interactions with cytochrome P450 enzymes (e.g., CYP1A2 inhibition) or roles in metabolic pathways, as observed in structurally related molecules .

Properties

Molecular Formula

C46H44F12FeP2

Molecular Weight

942.6 g/mol

InChI

InChI=1S/C41H39F12P2.C5H5.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h8-10,15-25,30-31H,2-7,11-14H2,1H3;1-5H;

InChI Key

XSNPQORPLUHYID-UHFFFAOYSA-N

Canonical SMILES

CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

The preparation of CID 91844906 involves several synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Common reagents used in these reactions include acids, bases, and solvents that facilitate the reaction process.

Chemical Reactions Analysis

CID 91844906 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution.

Scientific Research Applications

CID 91844906 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug or in drug development.

    Industry: this compound is used in industrial processes, including the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of CID 91844906 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogues

CID 91844906 shares structural motifs with the following compounds (Figure 1):

  • 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CID 918538-05-3) : Features a pyrrolotriazine core with chloro and isopropyl substituents, critical for binding affinity in enzyme inhibition studies .
  • Oscillatoxin derivatives (CIDs 101283546, 185389) : These macrocyclic polyketides exhibit 3D structural overlaps in steroid-like backbones, hinting at shared stereochemical complexity if this compound is a natural product derivative .

Table 1: Physicochemical Comparison

Property This compound (Estimated) CID 918538-05-3 CID 2049887 CID 53216313
Molecular Weight (g/mol) ~200 188.01 168.19 235.27
Log Po/w (iLOGP) 1.5–2.5 1.57 1.57 0.0
Solubility (mg/mL) 0.2–0.3 0.249 0.249 0.24
TPSA (Ų) 50–60 48.98 67.15 40.46
CYP Inhibition Moderate CYP1A2 inhibitor CYP1A2 inhibitor None

Functional and Bioactive Profiles

  • Enzyme Interactions : Unlike CID 2049887 and CID 918538-05-3, which inhibit CYP1A2, this compound may exhibit broader or selective cytochrome P450 modulation, affecting drug metabolism .
  • Synthetic Utility : Boronic acid derivatives like CID 53216317 are pivotal in cross-coupling reactions, whereas halogenated pyrrolotriazines (CID 918538-05-3) serve as intermediates in pharmaceutical synthesis .
  • Toxicity Profile : Oscillatoxin analogues (CID 101283546) demonstrate neurotoxic effects, but this compound’s toxicity remains undefined without direct data .

Analytical Characterization

This compound can be differentiated using advanced mass spectrometry (MS) techniques:

  • High-Resolution MS (HRMS) : Exact mass measurements with <5 ppm error confirm molecular formula .
  • Collision Cross-Section (CCS) : Used to distinguish stereoisomers, as demonstrated in DHEAS (CID 12594) and taurocholic acid (CID 6675) studies .
  • LC-ESI-MS/MS: Fragmentation patterns (e.g., source-induced CID) enable structural elucidation, akin to ginsenoside analysis .

Discussion

This compound’s moderate Log P (1.5–2.5) and TPSA (50–60 Ų) suggest favorable bioavailability compared to more polar analogues like CID 2049885. The compound’s synthetic versatility, if akin to boronic acids or pyrrolotriazines, positions it as a valuable intermediate in medicinal chemistry .

Q & A

Q. How can researchers assess the long-term stability of this compound under varying storage conditions?

  • Design accelerated stability studies using ICH guidelines (e.g., Q1A) to simulate degradation under high humidity/temperature . Analyze degradation products via LC-MS and correlate findings with computational stability predictions (e.g., Arrhenius equation) .

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